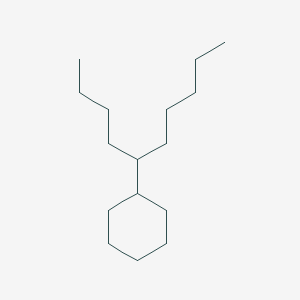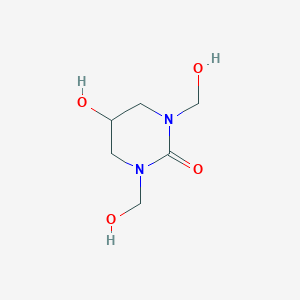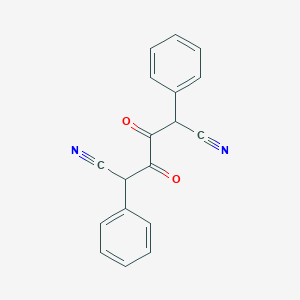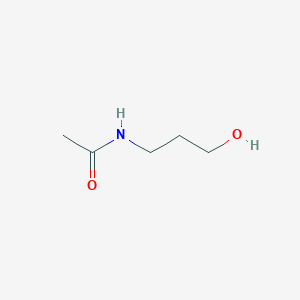
N-(3-hydroxypropyl)acetamide
説明
Synthesis Analysis
The synthesis of N-(3-hydroxypropyl)acetamide and similar compounds typically involves multiple steps, including acetylation, esterification, and ester interchange reactions. For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a related compound, has been achieved through acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, yielding high product purities (Zhou & Shu, 2002).
Molecular Structure Analysis
Structural studies, including X-ray crystallography and NMR spectroscopy, provide insights into the molecular structure of N-(3-hydroxypropyl)acetamide and related compounds. For instance, compounds synthesized in similar contexts exhibit characteristic IR and MS spectroscopy peaks, helping in the identification of their molecular structures (Zhou & Shu, 2002).
Chemical Reactions and Properties
Chemical reactions involving N-(3-hydroxypropyl)acetamide derivatives are diverse, including hydrolysis, silylation, and carbonylation reactions. These reactions modify the compound's functional groups, impacting its chemical behavior and properties. Silylation reactions, for example, involve the formation of silaheterocyclic compounds, demonstrating the compound's versatility in chemical synthesis (Nikonov et al., 2016).
Physical Properties Analysis
The physical properties of N-(3-hydroxypropyl)acetamide, such as solubility, melting point, and boiling point, are crucial for its application in various fields. These properties are influenced by the compound's molecular structure and the presence of functional groups. Studies on similar compounds provide a basis for understanding the physical properties of N-(3-hydroxypropyl)acetamide, highlighting its solubility in different solvents and its thermal behavior (Lupu‐Lotan et al., 1965).
Chemical Properties Analysis
The chemical properties of N-(3-hydroxypropyl)acetamide, including reactivity, stability, and interactions with other chemicals, are influenced by its functional groups and molecular structure. Advanced oxidation studies, for example, shed light on the compound's degradation pathways and the formation of breakdown products, providing insights into its environmental fate and potential applications (Vogna et al., 2002).
科学的研究の応用
Pharmaceutical and Medical Applications :
- N-(3-hydroxypropyl)acetamide derivatives are investigated for potential use as antiulcer agents, with specific compounds exhibiting gastric acid antisecretory and cytoprotective properties (Ueda et al., 1990).
- The compound is used as an intermediate in the synthesis of novel antiproliferative agents, showing effectiveness against certain cancer cell lines (Khade et al., 2019).
- N-(2-hydroxy phenyl) acetamide derivatives, similar in structure, have been studied for their anti-arthritic and anti-inflammatory activity in animal models (Jawed et al., 2010).
Chemical Synthesis and Catalysis :
- The compound serves as an intermediate in the synthesis of other chemicals, such as in the chemoselective acetylation of 2-aminophenol, useful in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
- It is also involved in the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes (Zhang, 2008).
Materials Science and Polymer Chemistry :
- N-(3-Hydroxypropyl)acetamide derivatives are used in the development of novel polymers, such as poly‐N5‐(3‐hydroxypropyl)‐L‐glutamine, with significant applications in biopolymers and materials science (Lupu‐Lotan et al., 1965).
Environmental and Ecotoxicology Studies :
- Research on the environmental impact and degradation pathways of N-(4-hydroxyphenyl)acetamide (a similar compound), commonly known as paracetamol, highlights the importance of understanding the environmental fate of pharmaceuticals (Brillas et al., 2005).
Safety And Hazards
特性
IUPAC Name |
N-(3-hydroxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-5(8)6-3-2-4-7/h7H,2-4H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEICDYOVJNQLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381752 | |
| Record name | N-(3-hydroxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)acetamide | |
CAS RN |
10601-73-7 | |
| Record name | N-(3-hydroxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-hydroxypropyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



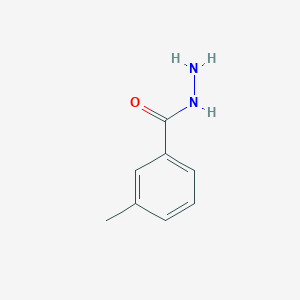

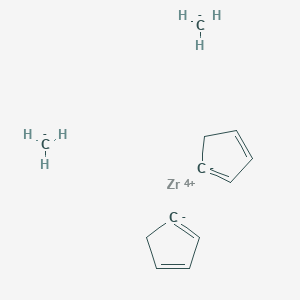

![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)

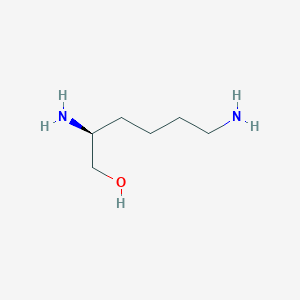
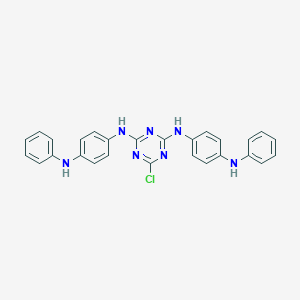
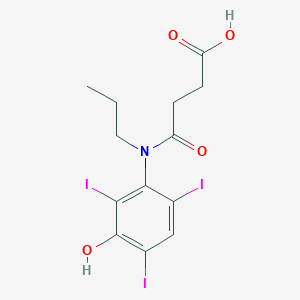
![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)
